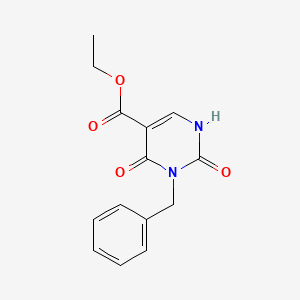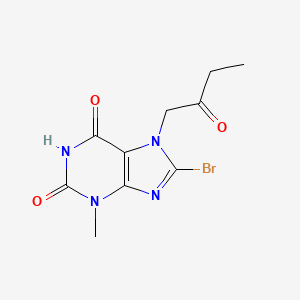![molecular formula C15H20O3 B14066024 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one CAS No. 101499-01-8](/img/structure/B14066024.png)
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzyl chloride reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Friedel-Crafts acylation process, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of intermediate compounds may be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways that regulate inflammation.
類似化合物との比較
Similar Compounds
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexanol: A reduced form of the compound with an alcohol group instead of a ketone.
3,4-Dimethoxybenzyl alcohol: A simpler structure lacking the cyclohexane ring.
Cyclohexanone: The parent compound without the 3,4-dimethoxyphenylmethyl substitution.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone and 3,4-dimethoxyphenylmethyl moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
101499-01-8 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-7-11(10-15(14)18-2)9-12-5-3-4-6-13(12)16/h7-8,10,12H,3-6,9H2,1-2H3 |
InChIキー |
FCMWTIXAWXKXDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2CCCCC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)






